molecular formula C10H9NO3 B167758 Methyl 2-(cyanomethoxy)benzoate CAS No. 1641-00-5

Methyl 2-(cyanomethoxy)benzoate

Cat. No. B167758
CAS RN: 1641-00-5
M. Wt: 191.18 g/mol
InChI Key: GMWTWTDYLCCEKF-UHFFFAOYSA-N
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Description

“Methyl 2-(cyanomethoxy)benzoate” is a chemical compound with the linear formula C10H9NO3 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The molecular structure of “Methyl 2-(cyanomethoxy)benzoate” is represented by the SMILES string O=C(OC)C1=C(OCC#N)C=CC=C1 . This indicates that the compound has a benzoate core with a cyanomethoxy group attached .

Scientific Research Applications

  • Photophysical Properties Study Methyl 2-hydroxy-4-(5-cyanothiophen-2-yl)benzoate has been synthesized and its photophysical properties investigated in various solvents. This research focuses on the unique luminescence properties of the compound, especially the impact of substituting methoxy and cyano groups, which affect the quantum yield and solvatochromic effects of the luminescence spectrum (Kim et al., 2021).

  • Radical Addition Applications Cyano(ethoxycarbonothioylthio)methyl benzoate has been demonstrated to be an effective one-carbon radical equivalent for acyl unit introduction through xanthate transfer radical addition to olefins. This research highlights its potential in synthetic chemistry applications, including unique reactions like 1,5-nitrile translocation (Bagal et al., 2006).

  • Hydrothermal Synthesis in Coordination Polymers A study involving hydrothermal reaction of methyl 4-(cyanomethoxy)benzoate with Cd(NO3)2 and NaN3 resulted in a novel Cd(II) coordination polymer. This showcases its utility in the synthesis of new materials, particularly in creating tetrazolate-based ligands for polymer networks with photoluminescent properties (Wang et al., 2012).

  • Infrared Spectroscopy in Catalyst Studies The reduction of methyl benzoate on a Y2O3 catalyst under hydrogen has been examined using infrared spectroscopic flow reactor. This study provides insights into the mechanisms of surface reactions on catalysts, contributing to a better understanding of catalytic processes (King & Strojny, 1982).

  • Photochemical Reaction Studies Methyl 2-(alkoxymethyl)-5-methylphenacyl benzoate has been analyzed for its photochemical reactions in various solvents. The study of its photoreactivity can be leveraged in synthetic organic chemistry for the development of new synthetic pathways and materials (Plíštil et al., 2006).

  • Crystal Engineering Applications Research on methyl 2-(carbazol-9-yl)benzoate, a compound with a similar structure, demonstrates its potential in crystal engineering. The study focused on its behavior under high pressure, indicating its relevance in the field of material science and engineering (Johnstone et al., 2010).

  • Transesterification in Industrial Chemistry The application of methyl benzoate in the enzymatic transesterification of different alcohols under microwave irradiation has been explored. This research is significant for industrial chemistry, particularly in the synthesis of alkyl benzoate esters used in various industries (Shinde & Yadav, 2014).

Safety And Hazards

The safety data sheet for “Methyl 2-(cyanomethoxy)benzoate” suggests handling in a well-ventilated place and avoiding contact with skin and eyes . It also indicates that it should be prevented from forming dust and aerosols .

properties

IUPAC Name

methyl 2-(cyanomethoxy)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3/c1-13-10(12)8-4-2-3-5-9(8)14-7-6-11/h2-5H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMWTWTDYLCCEKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1OCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00365060
Record name methyl 2-(cyanomethoxy)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00365060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(cyanomethoxy)benzoate

CAS RN

1641-00-5
Record name methyl 2-(cyanomethoxy)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00365060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
DC Kombo, AA Mazurov, J Chewning… - Bioorganic & medicinal …, 2012 - Elsevier
Based on pharmacophore elucidation and docking studies on interactions of benzylidene anabaseine analogs with AChBPs and α7 nAChR, novel spirodiazepine and spiroimidazoline …
Number of citations: 19 www.sciencedirect.com
DC Kombo, A Mazurov, K Tallapragada… - European journal of …, 2011 - Elsevier
AChBPs isolated from Lymnaea stagnalis (Ls), Aplysia californica (Ac) and Bulinus truncatus (Bt) have been extensively used as structural prototypes to understand the molecular …
Number of citations: 22 www.sciencedirect.com
MA Hostetler - 2018 - search.proquest.com
The first part of this dissertation involves the rational design, synthesis and biological evaluation of small molecules targeting Class II HMGR. Inhibitors of this generation were designed …
Number of citations: 1 search.proquest.com

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